3-(Iodomethyl)pyrrolidine

Overview

Description

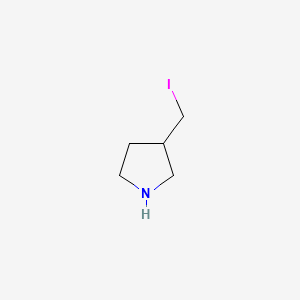

3-(Iodomethyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with an iodomethyl group at the third position. This compound is of significant interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of the iodine atom makes it a valuable intermediate for various chemical reactions, particularly in the formation of carbon-iodine bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Iodomethyl)pyrrolidine typically involves the iodination of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and optimizing the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-(Iodomethyl)pyrrolidine undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or cyanides, to form new carbon-nitrogen, carbon-sulfur, or carbon-carbon bonds.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrrolidine derivatives with different functional groups.

Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methylpyrrolidine.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted pyrrolidines, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

3-(Iodomethyl)pyrrolidine has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and as a building block for more complex molecules.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Medicine: Explored for its role in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Iodomethyl)pyrrolidine involves its ability to participate in nucleophilic substitution reactions, where the iodine atom is replaced by other functional groups. This reactivity is primarily due to the electron-withdrawing nature of the iodine atom, which makes the carbon-iodine bond susceptible to nucleophilic attack. The compound can also interact with various molecular targets, depending on the nature of the substituents introduced during chemical reactions.

Comparison with Similar Compounds

- 3-(Chloromethyl)pyrrolidine

- 3-(Bromomethyl)pyrrolidine

- 3-(Fluoromethyl)pyrrolidine

Comparison: 3-(Iodomethyl)pyrrolidine is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro, bromo, and fluoro analogs. The larger atomic radius and lower electronegativity of iodine make it more reactive in substitution reactions, providing a versatile platform for the synthesis of diverse organic compounds.

Biological Activity

3-(Iodomethyl)pyrrolidine is a pyrrolidine derivative characterized by the presence of an iodomethyl group at the 3-position of the pyrrolidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for drug development. The unique properties conferred by the iodine atom enhance its reactivity and biological interactions, making it a subject of interest for various pharmacological studies.

- Molecular Formula : C₅H₈N

- Molecular Weight : 114.12 g/mol

- Structure : The compound features a five-membered ring (pyrrolidine) with an iodomethyl substituent, which can influence its interaction with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies, including:

- Iodocyclization : This involves the reaction of primary or secondary amines with iodomethyl azetidine derivatives, producing functionalized pyrrolidines with high yields at elevated temperatures .

- Direct Alkylation : Utilizing reagents such as molecular iodine under transition-metal-free conditions allows for efficient access to pyrrolidine derivatives from readily available substrates .

- Carbocyclization Reactions : Employing catalysts like Ti–Mg can facilitate the formation of pyrrolidine derivatives through carbocyclization processes .

Pharmacological Profiles

This compound and its derivatives have shown potential in various biological applications:

- Cholinergic Modulation : Research indicates that pyrrolidine derivatives can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for cholinergic signaling in the nervous system. This suggests a potential role in treating neurodegenerative diseases such as Alzheimer's.

- Antibacterial Properties : Certain derivatives have been identified as inhibitors of penicillin-binding proteins (PBPs), particularly PBP3, which is relevant in combating multidrug-resistant bacterial strains like Pseudomonas aeruginosa. The structural features that enhance antibacterial activity include hydroxyl and heteroaryl groups attached to the pyrrolidine scaffold.

Case Studies

- Inhibition of Acetylcholinesterase :

- A study demonstrated that this compound exhibited significant inhibitory effects on acetylcholinesterase activity, suggesting its potential use in treating conditions associated with cholinergic dysfunction.

- Antibacterial Activity Against Pseudomonas aeruginosa :

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules. The iodomethyl group enhances reactivity, allowing for interactions that may alter protein function or inhibit enzyme activity. The ester group present in some derivatives may undergo hydrolysis, releasing active metabolites contributing to their biological effects.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Biological Activities |

|---|---|---|

| This compound | C₅H₈N | Cholinergic modulation, antibacterial properties |

| Pyrrolidine-2,3-dione | C₅H₅N₂O₂ | Inhibition of PBP3, antibacterial activity |

| Tert-butyl this compound-1-carboxylate | C₉H₁₃I₁N | Potentially toxic; limited documented biological activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Iodomethyl)pyrrolidine, and how do reaction conditions influence product yield and purity?

- Methodological Answer : The synthesis typically involves halogenation or substitution reactions. For example, (E)-3-(Iodo(trimethylsilyl)methylene)-4-(iodomethyl)pyrrolidine derivatives can be synthesized via Zn-mediated cyclization of propargylamine precursors under anhydrous conditions, yielding ~77% product purity . Key factors include catalyst choice (e.g., Et₂Zn), solvent selection (e.g., THF), and reaction time. Lower yields (<50%) may arise from incomplete iodination or side reactions with residual moisture, necessitating rigorous drying of reagents.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

- Methodological Answer : Mass spectrometry (MS) and elemental analysis are critical. For instance, MS of a derivative showed a molecular ion peak at m/z 291 (77% relative abundance) and fragment ions at m/z 276 (C-I bond cleavage) and 105 (pyrrolidine ring stabilization) . NMR (¹H/¹³C) should confirm the iodomethyl group’s chemical shift (δ 3.8–4.2 ppm for CH₂I) and pyrrolidine ring conformation.

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodological Answer : Store under inert gas (argon) at –20°C to prevent degradation via hydrolysis or oxidation. Analytical monitoring via TLC or HPLC every 3 months is recommended, as iodine substituents are prone to photodecomposition. Avoid exposure to light or moisture, as these can lead to by-products like 3-(hydroxymethyl)pyrrolidine .

Advanced Research Questions

Q. How can researchers optimize stereochemical outcomes in the synthesis of this compound derivatives?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis may be employed. For example, (S)-configured pyrrolidine derivatives were crystallographically confirmed to adopt an envelope conformation with a dihedral angle of 75.5° between the pyrrolidine ring and aromatic substituents, influencing reactivity . Use chiral ligands (e.g., BINAP) with transition-metal catalysts to enhance enantiomeric excess (>90%).

Q. What strategies resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields (40–85%) may stem from competing β-hydride elimination or steric hindrance. Systematic variation of palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) and bases (K₂CO₃ vs. CsF) can clarify optimal conditions. Kinetic studies using in situ IR or NMR are advised to track intermediate formation .

Q. How does catalyst choice impact the efficiency of forming this compound derivatives in metal-mediated reactions?

- Methodological Answer : Fe₂O₃@SiO₂/In₂O₃ catalysts enable 85% yield in allylidene derivative synthesis via tandem cyclization-iodination, whereas Et₂Zn systems require stoichiometric amounts and show lower functional group tolerance . Screen catalysts using high-throughput methods to identify cost-effective and scalable options.

Q. What computational methods predict the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution. For SN2 reactions, the iodomethyl group’s electrophilicity (Mulliken charge: +0.35 e) directs nucleophilic attack at the methyl carbon, validated by experimental kinetic data .

Q. How can by-products from this compound synthesis be analyzed and minimized?

- Methodological Answer : By-products like deiodinated analogs or ring-opened species are detectable via GC-MS or LC-HRMS. Column chromatography (silica gel, hexane/EtOAc gradient) effectively isolates the target compound. Optimize reaction stoichiometry (e.g., 1.2 eq. KI) and use scavengers (e.g., molecular sieves) to suppress side reactions .

Properties

IUPAC Name |

3-(iodomethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10IN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDMVPHOJCZZRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693563 | |

| Record name | 3-(Iodomethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289386-74-8 | |

| Record name | 3-(Iodomethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.